molecular formula C13H10Cl2O B1519660 (2,5-Dichlorophenyl)(phenyl)methanol CAS No. 1094791-41-9

(2,5-Dichlorophenyl)(phenyl)methanol

Cat. No. B1519660
CAS RN: 1094791-41-9
M. Wt: 253.12 g/mol
InChI Key: VHEZPOVNYSYUFJ-UHFFFAOYSA-N
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Description

“(2,5-Dichlorophenyl)(phenyl)methanol” is a chemical compound with the molecular formula C7H6Cl2O . It belongs to the categories of aromatic heterocycles, alcohols, primary alcohols, aromatic cyclic structures, and aryl halides .


Molecular Structure Analysis

The molecular structure of “(2,5-Dichlorophenyl)(phenyl)methanol” consists of a phenyl ring attached to a methanol group, with two chlorine atoms attached to the phenyl ring . The InChIKey for this compound is LCEIGNVIDJNUGF-UHFFFAOYSA-N .

Scientific Research Applications

Pharmaceutical Synthesis

(2,5-Dichlorophenyl)(phenyl)methanol: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the creation of chiral drug intermediates with high enantioselectivity. This is particularly important in the production of drugs where the chirality of molecules can significantly affect their pharmacological activity .

Biocatalysis

The compound can be used in biocatalytic processes to produce chiral intermediates. Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis, operating under mild conditions and reducing the need for hazardous chemicals. It’s a growing field that promises to revolutionize the way we produce complex organic molecules .

properties

IUPAC Name

(2,5-dichlorophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,13,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEZPOVNYSYUFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dichlorophenyl)(phenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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